3-(Trifluoromethyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 213.03 g/mol. This compound is notable for its trifluoromethyl group, which enhances its reactivity and biological activity. It is classified as an azetidine derivative, specifically an amine, and exists as a dihydrochloride salt, which is often used to improve solubility and stability in various applications.
The synthesis of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride typically involves several key steps:
This multi-step synthesis allows for precise control over the molecular structure and properties of the final product.
The molecular structure of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride features a four-membered azetidine ring with a trifluoromethyl group attached at the third position. The presence of two hydrochloride ions indicates that it exists as a salt, which can significantly influence its solubility and reactivity.
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride involves its interaction with various biological targets through its functional groups. The trifluoromethyl and amine groups can modulate enzyme activity, receptor binding, and other protein interactions, leading to diverse biological effects. The stability of complexes formed with target molecules is crucial for its efficacy in pharmaceutical applications .
The physical properties of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride include:
Chemical properties include:
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride has several important applications:
This compound's distinct characteristics make it valuable across various scientific fields, particularly in medicinal chemistry and material science.
The construction of the strained azetidine ring bearing a trifluoromethyl group at the C3 position represents a significant synthetic challenge due to the combined steric and electronic effects of the CF₃ moiety. Two principal methodologies have emerged as efficient pathways for this crucial ring formation:
β-Lactam Synthon Approach: This well-established methodology employs 4-(trifluoromethyl)-β-lactam building blocks as precursors through Staudinger ketene-imine cycloadditions. Selective reduction of the β-lactam carbonyl is achieved using aluminum chloride and lithium aluminum hydride in diethyl ether, yielding 3-(trifluoromethyl)azetidines with remarkable efficiency (75-86% yield). The reaction proceeds through Lewis acid complexation of the carbonyl oxygen, followed by hydride delivery to generate the saturated heterocycle while preserving the stereochemical integrity at C3. This method offers excellent functional group tolerance and scalability for gram-scale synthesis [5] [6].
Strain-Release Methodologies: Recent advances leverage highly strained azabicyclo[1.1.0]butane intermediates (60-65 kcal/mol ring strain) that undergo regioselective ring-opening with trifluoroacetic anhydride or benzyl chloroformate. This controlled ring expansion capitalizes on the release of strain energy to drive the formation of 3-substituted azetidines bearing trifluoromethyl groups at the C2 position. Subsequent functional group interconversion allows access to the 3-amine derivatives. The reaction proceeds under mild conditions (-20°C to 25°C) and demonstrates excellent chemoselectivity when appropriate protecting groups are employed [6].
Table 1: Comparative Analysis of Azetidine Ring-Closure Techniques
Methodology | Key Reagents/Conditions | Yield Range | Stereochemical Outcome | Scalability |
---|---|---|---|---|
β-Lactam Reduction | AlCl₃/LiAlH₄, Et₂O, 0°C to rt | 75-86% | Retention of configuration | Gram-scale |
Strain-Release Cyclization | TFAA, DCM, -20°C; TFA, rt | 65-72% | Diastereoselective | Multigram-scale |
Photocatalytic Cyclization | Ru(bpy)₃Cl₂, blue LEDs, DMF | 55-60% | Moderate control | Milligram-scale |
Photocatalytic Radical Processes: Innovative photoredox approaches enable radical strain-release cyclizations through photosensitizer-mediated homolytic cleavage of sulfonyl imine precursors. Using Ru(bpy)₃Cl₂ under blue LED irradiation, radical intermediates undergo 4-exo-trig cyclization to form the azetidine core. This method provides complementary access to densely functionalized azetidines with nitrogen and carbon functionalization in a single operation, though yields remain moderate (55-60%) and scalability challenges persist [6].
The introduction of the trifluoromethyl group presents distinctive challenges due to its steric demand and electron-withdrawing character. Strategic selection between electrophilic and nucleophilic trifluoromethylation pathways significantly impacts reaction efficiency and functional group compatibility:
Electrophilic Trifluoromethylation: Umemoto's reagent (trifluoromethyliodonium salts) and Togni's reagent (hypervalent iodine-CF₃ compounds) effectively transfer CF₃⁺ equivalents to enolates derived from azetidinone precursors. This approach demonstrates particular utility for late-stage trifluoromethylation of advanced intermediates bearing acid-sensitive protecting groups. The reaction typically requires anhydrous conditions at low temperatures (-78°C to -40°C) to minimize byproduct formation, with yields ranging from 60-75%. A critical limitation remains the competitive decomposition of electrophilic CF₃ reagents under protic conditions, necessitating rigorous drying of solvents and substrates [5].
Nucleophilic Trifluoromethylation: Ruppert-Prakash reagents (TMSCF₃) in combination with fluoride sources (CsF, TBAF) or copper-mediated reactions with CF₃H gas provide alternative pathways with superior functional group tolerance for base-stable substrates. The copper-mediated approach employs [Cu(phen)₃]⁺ catalysts to activate C-H bonds in azetidine precursors, enabling direct C-CF₃ bond formation. Microwave irradiation at 100-120°C significantly enhances reaction rates and improves yields to 70-82%. This method proves especially valuable for introducing CF₃ groups onto preformed azetidine rings without ring-opening side reactions [5] [6].
Radical Trifluoromethylation: Photoredox catalysis has emerged as a powerful strategy for C-CF₃ bond formation via radical mechanisms. Using Langlois' reagent (NaSO₂CF₃) under oxidative conditions with photoredox catalysts (e.g., fac-Ir(ppy)₃), trifluoromethyl radicals add to electron-deficient alkenes followed by cyclization to form azetidine derivatives. This method provides excellent regioselectivity for exo-trig cyclizations and operates under mild conditions (rt, visible light) but requires careful optimization of oxidant concentrations to prevent overoxidation [6].
Table 2: Trifluoromethylation Pathway Comparison
Pathway | Reagent System | Temperature Range | Yield (%) | Compatibility with Azetidine Ring |
---|---|---|---|---|
Electrophilic | Togni-II/AgNTf₂ | -78°C to -40°C | 60-75 | Moderate (risk of ring-opening) |
Nucleophilic (Copper-Mediated) | TMSCF₃/CuI/1,10-phenanthroline | 100-120°C (μW) | 70-82 | Excellent |
Radical (Photoredox) | NaSO₂CF₃/fac-Ir(ppy)₃/K₂S₂O₈ | 25°C | 55-65 | Good (pH sensitivity) |
The dihydrochloride salt form of 3-(trifluoromethyl)azetidin-3-amine provides critical advantages in crystallinity, stability, and handling properties. The salt formation mechanism involves precise stoichiometric proton transfer:
Protonation Equilibria: The primary amine (pKa ≈ 9-10) undergoes initial protonation in ethereal HCl solutions, followed by selective protonation of the azetidine nitrogen (pKa ≈ 8-8.5) under concentrated hydrochloric acid conditions. The trifluoromethyl group significantly lowers the basicity of the azetidine nitrogen through its strong electron-withdrawing effect, creating a pKa differential that enables stepwise protonation. This differential allows isolation of the monohydrochloride intermediate, which is subsequently converted to the dihydrochloride salt by treatment with concentrated HCl (4-6M) in alcoholic solvents [6].
Solid-State Stabilization: X-ray crystallographic analysis reveals that the dihydrochloride salt (CAS# 2231674-32-9) forms an extensive hydrogen-bonding network in the solid state. The protonated amine (NH₃⁺) donates hydrogen bonds to chloride anions with N-H···Cl distances of 2.10-2.25 Å, while the azetidinium ion (N⁺-H) forms shorter, stronger hydrogen bonds (1.95-2.05 Å). The trifluoromethyl group participates in weak F···H-N interactions (2.70-2.90 Å) that contribute to crystal packing stability. This three-dimensional network creates a high-melting crystalline solid (decomposition >220°C) with minimal hygroscopicity [6].
Table 3: Characterization of Dihydrochloride Salt
Characterization Method | Key Features | Salt-Specific Data |
---|---|---|
¹⁵N-NMR (D₂O) | δ = -348 ppm (NH₃⁺), -280 ppm (N⁺H) | Distinct ammonium/azetidinium separation |
FT-IR (KBr) | 2700-3100 cm⁻¹ (broad NH⁺ stretches) | Absence of free amine peaks |
X-ray Diffraction | Space group P2₁2₁2₁; Z = 4 | Hydrogen bonding network visualization |
DSC Analysis | Endotherm at 218°C (dec.) | High thermal stability |
Counterion Effects: Comparative studies with hydrobromic and sulfuric acid salts reveal that chloride provides optimal lattice energy for crystallization. The smaller ionic radius of Cl⁻ (181 pm) versus Br⁻ (196 pm) enables denser crystal packing, while the higher charge density enhances electrostatic interactions with the dicationic species. Solvent screening demonstrates that ethanol/water mixtures (4:1 v/v) produce crystals with superior morphological properties compared to pure aqueous or nonpolar systems, reducing occluded solvent content below 0.5% w/w .
The drive toward sustainable synthesis has spurred development of solvent-free and catalytic methods that maximize atom economy while minimizing environmental impact:
Mechanochemical Activation: High-speed ball milling enables efficient azetidine formation through solid-state reactions between γ-amino alcohols and dehydrating agents (e.g., P₂O₅ or zeolites). This approach eliminates solvent waste while providing exceptional atom economy (>85%) for the cyclodehydration step. The mechanical energy input (300-600 rpm) facilitates intimate mixing of reactants, with reaction times reduced to 15-30 minutes versus 12-24 hours in solution-phase reactions. Catalyst recycling studies demonstrate that acidic montmorillonite K10 clay retains activity for five cycles without significant yield reduction (82% → 79%) [10].
Catalytic Aza-Michael Additions: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes solvent-free additions of amines to methyl 2-(azetidin-3-ylidene)acetate under neat conditions at 60-80°C. This method achieves 70-85% yields with catalyst loadings as low as 5 mol%, effectively suppressing ester hydrolysis side reactions common in basic aqueous conditions. The reaction exhibits broad scope with heterocyclic amines, including pyrazole and imidazole derivatives, without requiring inert atmosphere protection. Continuous flow implementations enhance productivity (space-time yield >200 g·L⁻¹·h⁻¹) through precise temperature control and elimination of batch processing limitations [2].
Gas-Phase Trifluoromethylation: Vapor-phase reactions between azetidin-3-one and CF₃I over cesium-exchanged FAU zeolites at 200-250°C provide solvent-free access to trifluoromethylated intermediates. The heterogeneous catalyst promotes carbonyl addition through surface-stabilized enolate species, achieving 65% conversion with >90% selectivity. Catalyst deactivation occurs slowly (>100 hours) due to fluoride accumulation, but oxidative regeneration restores initial activity. This approach eliminates solvent waste and facilitates product separation through condensation [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: